molecular formula C14H14O4 B14347550 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one CAS No. 95338-51-5

7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one

Cat. No.: B14347550
CAS No.: 95338-51-5
M. Wt: 246.26 g/mol
InChI Key: FDMANGVWBNRFBX-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one is an organic compound with the molecular formula C14H14O4. It is a derivative of dibenzofuran, characterized by the presence of two methoxy groups at the 7 and 8 positions and a dihydro-2H-dibenzofuran-1-one core structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-benzenediol with dimethyl sulfate in the presence of a base to form the dimethoxy derivative, followed by cyclization to form the dibenzofuran core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups and the dibenzofuran core structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one is unique due to its specific substitution pattern and the presence of the dihydro-2H-dibenzofuran-1-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

95338-51-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

7,8-dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C14H14O4/c1-16-12-6-8-11(7-13(12)17-2)18-10-5-3-4-9(15)14(8)10/h6-7H,3-5H2,1-2H3

InChI Key

FDMANGVWBNRFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(O2)CCCC3=O)OC

Origin of Product

United States

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